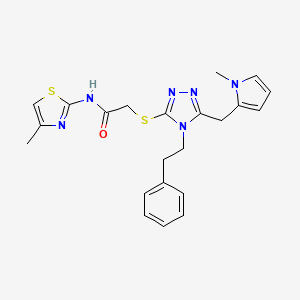

2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[5-[(1-methylpyrrol-2-yl)methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6OS2/c1-16-14-30-21(23-16)24-20(29)15-31-22-26-25-19(13-18-9-6-11-27(18)2)28(22)12-10-17-7-4-3-5-8-17/h3-9,11,14H,10,12-13,15H2,1-2H3,(H,23,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSMTTGHPJNZAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NN=C(N2CCC3=CC=CC=C3)CC4=CC=CN4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a synthetic organic molecule with significant potential in medicinal chemistry. Its complex structure includes a triazole ring, a thioether linkage, and a thiazole moiety, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antibacterial properties, along with relevant research findings.

The molecular formula of the compound is , with a molecular weight of 502.66 g/mol. The compound typically exhibits a purity level of around 95% and is suitable for various research applications in pharmacology.

Anticancer Properties

Research indicates that derivatives of this compound demonstrate promising anticancer activity against various cancer cell lines. Notable findings include:

- Induction of Apoptosis : Studies have shown that the compound can induce apoptosis in human lung adenocarcinoma cells, exhibiting selectivity towards cancerous cells over normal cells. This selectivity is crucial for developing effective cancer therapies that minimize damage to healthy tissues.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 26 | Apoptosis induction |

| MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest |

| HepG2 (Liver Cancer) | 14.31 | DNA binding and topoisomerase inhibition |

Antibacterial Activity

The compound also exhibits antibacterial properties against several strains of bacteria, including:

- Staphylococcus aureus : Effective in inhibiting growth with significant selectivity.

- Escherichia coli : Demonstrated moderate antibacterial activity.

These properties suggest potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.

The biological activity of the compound can be attributed to its interaction with various biological pathways:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase, which may lead to neuropharmacological applications.

- DNA Interaction : Binding studies indicate that the compound may interact with DNA or RNA, providing insights into its anticancer mechanisms.

- Targeting Resistance Mechanisms : The compound may influence pathways involved in bacterial resistance, making it a candidate for developing new antibiotics.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical settings:

- Study by Bouabdallah et al. (2022) : This study assessed various derivatives against HepG2 and P815 cancer cell lines, reporting significant cytotoxic effects with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL.

- Research by Wei et al. (2023) : Focused on ethyl derivatives similar to the target compound, demonstrating potent growth inhibition against A549 cells with an IC50 value of 26 µM.

- Zhang et al. (2023) : Investigated pyrazole derivatives containing similar structural motifs, reporting significant inhibition against A549 cell lines with IC50 values below 1 nM.

Q & A

Q. What are the standard synthetic routes for this compound, and how do reaction parameters influence yield?

The synthesis involves multi-step reactions, typically starting with alkylation or cyclization of heterocyclic precursors. Key steps include:

- Thiolation : Reacting triazole-thiol intermediates with chloroacetamide derivatives under alkaline conditions (e.g., NaOH in ethanol) .

- Coupling : Using nucleophilic substitution to attach the pyrrole-methyl group to the triazole core, requiring precise pH (7–9) and temperature control (60–80°C) .

- Purification : Column chromatography or recrystallization from ethanol-DMF mixtures to isolate the final product . Yield optimization focuses on catalyst selection (e.g., AlCl₃ for acetylation) and reaction monitoring via TLC/NMR to terminate steps at optimal conversion .

Q. Which spectroscopic methods are critical for structural validation?

- 1H/13C NMR : Confirms substitution patterns (e.g., triazole C-H at δ 8.2–8.5 ppm) and acetamide carbonyl signals (δ 168–170 ppm) .

- IR Spectroscopy : Identifies thioether (C-S, ~680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .

- X-ray Diffraction : Resolves crystallographic details (e.g., bond angles in the triazole-pyrrole system) using SHELX programs .

Q. What preliminary biological screening approaches are used for this compound?

- In vitro assays : Enzymatic inhibition studies (e.g., kinase or protease targets) at 10–100 μM concentrations .

- Computational prediction : PASS program for activity profiling (e.g., antimicrobial or anti-inflammatory potential) and molecular docking to prioritize targets .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in the final step?

- Parameter screening : Use Design of Experiments (DoE) to test temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios .

- Catalyst optimization : Transition metal catalysts (e.g., Pd/C for cross-coupling) or organocatalysts to enhance regioselectivity .

- Real-time monitoring : LC-MS to detect intermediates and adjust reaction dynamics .

Q. How should contradictory data in enzyme inhibition assays be resolved?

- Assay validation : Replicate studies under standardized conditions (pH, temperature, substrate concentration) .

- Orthogonal methods : Compare fluorescence-based assays with radiometric or calorimetric techniques to rule out artifacts .

- Structural analysis : Co-crystallize the compound with the target enzyme to confirm binding modes via X-ray diffraction .

Q. What computational strategies elucidate structure-activity relationships (SAR)?

- QSAR modeling : Correlate electronic descriptors (e.g., Hammett constants) with bioactivity using Gaussian or COSMO-RS .

- MD simulations : Study binding stability in solvated protein pockets (e.g., 100-ns trajectories in GROMACS) .

- ADMET prediction : Use SwissADME to optimize logP and solubility while retaining potency .

Q. What strategies improve solubility without compromising activity?

- Prodrug design : Introduce phosphate or glycoside groups at the acetamide nitrogen for enhanced hydrophilicity .

- Formulation : Encapsulate in cyclodextrins or liposomes to improve bioavailability .

- Structural analogs : Replace the 4-methylthiazole with polar substituents (e.g., -SO₃H) guided by docking results .

Q. How is the mechanism of action validated in cellular models?

- Target knockdown : siRNA or CRISPR-Cas9 to silence putative targets (e.g., EGFR) and assess rescue effects .

- Competitive binding : Use fluorescent probes (e.g., FITC-labeled analogs) to quantify target engagement via flow cytometry .

- Pathway analysis : RNA-seq or phosphoproteomics to map downstream signaling changes post-treatment .

Key Structural and Functional Analogues

Critical Data Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.